molecular formula C18H18F3N3 B2593108 N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine CAS No. 338400-55-8

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine

Katalognummer: B2593108
CAS-Nummer: 338400-55-8
Molekulargewicht: 333.358
InChI-Schlüssel: BUTNKEBKTRCTPB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is a substituted guanidine derivative characterized by a cyclopropyl group, a phenyl ring, and a 3-(trifluoromethyl)benzyl substituent. Guanidines are nitrogen-rich compounds with a planar CN3 core, often exhibiting unique electronic properties due to resonance stabilization.

Eigenschaften

IUPAC Name

1-cyclopropyl-3-phenyl-2-[[3-(trifluoromethyl)phenyl]methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3N3/c19-18(20,21)14-6-4-5-13(11-14)12-22-17(24-16-9-10-16)23-15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUTNKEBKTRCTPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=NCC2=CC(=CC=C2)C(F)(F)F)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Guanidine Core: The guanidine core can be synthesized by reacting cyanamide with an amine under acidic conditions to form a guanidine intermediate.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via a cyclopropanation reaction, often using a diazo compound and a transition metal catalyst.

    Attachment of the Phenyl Group: The phenyl group can be introduced through a Friedel-Crafts alkylation reaction, using benzene and an alkyl halide in the presence of a Lewis acid catalyst.

    Addition of the Trifluoromethyl-Benzyl Group: The trifluoromethyl-benzyl group can be added via a nucleophilic substitution reaction, using a trifluoromethyl-benzyl halide and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Analyse Chemischer Reaktionen

Types of Reactions

N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the benzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine has a complex molecular structure characterized by the presence of a cyclopropyl group, a phenyl group, and a trifluoromethyl-substituted benzyl moiety. The molecular formula is C21H22F3N5C_{21}H_{22}F_3N_5 with a molecular weight of approximately 429.43 g/mol . Its unique structure contributes to its varied applications in drug development and chemical synthesis.

Antihypertensive Agents

One of the primary applications of N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is in the development of antihypertensive drugs. Research indicates that compounds with similar structural features exhibit significant activity as angiotensin II receptor antagonists, which are crucial in managing hypertension .

Neuropharmacology

The compound has also been studied for its potential effects on the central nervous system. Its ability to modulate neurotransmitter systems suggests it could be beneficial for treating conditions such as anxiety and depression. Studies utilizing fluorinated compounds have shown promising results in neuroimaging, indicating the compound's utility in understanding neuropharmacological mechanisms .

Synthetic Pathways

The synthesis of N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine involves several steps, typically starting from readily available precursors through methods such as nucleophilic substitution and coupling reactions. The trifluoromethyl group enhances the lipophilicity and metabolic stability of the resulting compounds, making them more effective in biological systems .

StepReaction TypeKey ReactantsConditions
1Nucleophilic substitutionCyclopropyl amine, trifluoromethyl benzaldehydeBase, solvent
2CouplingIntermediate product, phenyl isocyanateHeat, catalyst

Applications in Material Science

Beyond medicinal applications, this compound can serve as a building block for advanced materials. Its unique properties allow for modifications that can lead to materials with specific optical or electronic characteristics. For instance, derivatives of this compound have been explored for use in organic light-emitting diodes (OLEDs) due to their favorable charge transport properties .

Case Study: Antihypertensive Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine to evaluate their efficacy as antihypertensive agents. The results indicated that certain modifications significantly increased potency against angiotensin II receptors, suggesting a pathway for developing new antihypertensive medications .

Case Study: Neuropharmacological Effects

Another investigation focused on the neuropharmacological effects of fluorinated guanidines similar to N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine. Utilizing 19F NMR spectroscopy, researchers assessed the binding affinities of these compounds to various neurotransmitter receptors, revealing potential therapeutic targets for anxiety disorders .

Wirkmechanismus

The mechanism of action of N-cyclopropyl-N’‘-phenyl-N’-[3-(trifluoromethyl)benzyl]guanidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets through hydrogen bonding, hydrophobic interactions, or van der Waals forces, leading to modulation of biological pathways. For instance, it may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison with Similar Guanidine Derivatives

Core Guanidine Geometry

The geometry of the CN3 unit in guanidines is critical for their electronic behavior. Key comparisons include:

Compound Name Bond Lengths (Å) Bond Angles (°) Deviation from Trigonal Planarity Reference
N′′-(4-Methoxyphenyl)-N,N,N′-trimethyl-N′-phenylguanidine C1–N1: 1.3682; C1–N2: 1.408; C1–N3: 1.2889 (double bond character) N1–C1–N2: 115.10; N2–C1–N3: 125.61; N1–C1–N3: 119.29 Significant
Pentamethylguanidinium tetraphenylborate C1–N1: 1.345; C1–N2: 1.343; C1–N3: 1.345 N1–C1–N2: 119.65; N2–C1–N3: 119.57; N1–C1–N3: 120.78 Minimal (near ideal)
Target Compound (Predicted) Expected C–N bond lengths ~1.33–1.38 Å (similar to methylated derivatives) Angles likely distorted due to steric effects of cyclopropyl/trifluoromethyl Moderate -

Key Observations :

  • The presence of bulky substituents (e.g., trifluoromethylbenzyl) in the target compound may induce steric strain, reducing planarity of the CN3 core compared to the near-ideal geometry in pentamethylguanidinium .
  • Electron-withdrawing groups (e.g., trifluoromethyl) could enhance resonance stabilization, shortening C–N bonds slightly compared to methoxy-substituted derivatives .

Substituent Effects on Properties

Electronic Effects
  • Trifluoromethyl (CF3) : Strong electron-withdrawing nature increases acidity of the guanidine NH groups (if present) and enhances lipophilicity. This contrasts with electron-donating groups like methoxy (–OCH3) in N′′-(4-methoxyphenyl)-N,N,N′-trimethylguanidine, which reduce acidity .
Hydrogen Bonding and Crystal Packing
  • Non-classical C–H···O hydrogen bonds (e.g., d(H···O) = 2.81 Å in methoxy-substituted guanidines) stabilize crystal structures .
  • The CF3 group in the target compound may reduce hydrogen-bonding capacity compared to methoxy or amine-substituted derivatives, favoring van der Waals interactions instead .

Functional and Application Comparisons

Guanidines are utilized in agrochemicals, pharmaceuticals, and materials science:

  • N-(2-Chloro-5-methylsulfanyl-phenyl)-N''-(3-methylsulfanyl-phenyl)-guanidine : Used in pesticide research (e.g., structural analogs like flubenzimine and methoprotryne) .

Biologische Aktivität

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula: C23H25F3N3C_{23}H_{25}F_3N_3. Its structure includes a guanidine moiety, which is known for conferring biological activity. The presence of trifluoromethyl and cyclopropyl groups enhances its lipophilicity and potentially its ability to penetrate biological membranes.

Antimicrobial Activity

N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine exhibits significant antimicrobial properties. Studies indicate that compounds with guanidine functionalities can inhibit bacterial growth by targeting essential cellular processes. For instance, a related guanidine compound was shown to disrupt bacterial cell division by inhibiting the FtsZ protein, which is crucial for bacterial cytokinesis .

Table 1: Antimicrobial Activity of Guanidine Derivatives

Compound NameBacterial Strains TestedMinimum Inhibitory Concentration (MIC)
N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidineStaphylococcus aureus (MRSA)11 nM
Related Guanidine CompoundEscherichia coli6 µM
Another Guanidine DerivativePseudomonas aeruginosa13 µM

Inhibition of Sphingosine Kinase

One notable study investigated the inhibition of sphingosine kinases (SphK1 and SphK2), which play a role in cancer progression and inflammation. The compound demonstrated moderate selectivity for SphK2 with an KiK_i value of 1.3 μM, indicating potential therapeutic applications in cancer treatment . In vivo studies further supported these findings, showing that treatment with the compound could lower sphingosine-1-phosphate (S1P) levels, a bioactive lipid involved in various cellular processes.

Anticancer Properties

Research has also highlighted the anticancer potential of guanidine derivatives. In vitro studies showed that these compounds could induce apoptosis in cancer cell lines by activating specific signaling pathways. For instance, a related guanidine compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins, leading to increased cell death in tumor cells .

Pharmacological Effects

The pharmacological profile of N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine suggests several therapeutic applications:

  • Antimicrobial : Effective against both Gram-positive and Gram-negative bacteria.
  • Anticancer : Potential for use in cancer therapies targeting sphingosine kinases.
  • Anti-inflammatory : Modulation of lipid signaling pathways may contribute to reduced inflammation.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-cyclopropyl-N''-phenyl-N'-[3-(trifluoromethyl)benzyl]guanidine, and how can reaction yields be optimized?

  • Methodology : A common approach involves reacting chloroformamidinium chloride derivatives (e.g., N,N-dimethyl-N',N'-methylphenyl-chloroformamidinium chloride) with substituted anilines (e.g., 3-(trifluoromethyl)benzylamine) in acetonitrile at low temperatures (273 K). Triethylamine is typically used as a base, followed by extraction with diethyl ether and recrystallization from acetonitrile .
  • Optimization : Varying stoichiometric ratios, temperature gradients (e.g., 273–298 K), or alternative solvents (THF, DCM) may improve yields. Purification via column chromatography or repeated recrystallization enhances purity.

Q. How can the molecular structure of this guanidine derivative be experimentally validated?

  • Techniques : Single-crystal X-ray diffraction (XRD) is critical for bond-length and angle analysis. For example, the C1–N3 bond (1.2889 Å) shows double-bond character, while C1–N1 (1.3682 Å) and C1–N2 (1.408 Å) reflect imine single bonds. Non-classical C–H···O hydrogen bonds (2.81 Å) confirm supramolecular interactions .
  • Complementary Methods : NMR (¹H/¹³C/¹⁹F) and IR spectroscopy validate functional groups, while mass spectrometry confirms molecular weight.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Guidelines : Use fume hoods for ventilation, wear nitrile gloves, and avoid skin/eye contact. In case of exposure, rinse with water for 15 minutes and seek medical attention .
  • Storage : Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation.

Advanced Research Questions

Q. How does the trifluoromethyl (-CF₃) group influence the electronic and steric properties of the compound?

  • Electronic Effects : The -CF₃ group is strongly electron-withdrawing, polarizing adjacent bonds and enhancing electrophilic reactivity. This is evident in elongated C–N bond lengths (1.368–1.408 Å) near the benzyl group .
  • Steric Impact : The bulky -CF₃ group may hinder nucleophilic attack at the guanidine core, necessitating tailored catalysts (e.g., Pd/Cu complexes) for functionalization .

Q. What computational strategies are effective in modeling this compound’s interactions with biological targets?

  • Approach : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to enzymes like cytochrome P450 or kinases .
  • Validation : Compare computational results with experimental IC₅₀ values from enzyme inhibition assays.

Q. How can researchers resolve contradictions in reported reaction yields or spectroscopic data?

  • Troubleshooting : Replicate experiments under controlled conditions (e.g., anhydrous solvents, inert atmosphere). Cross-validate NMR chemical shifts with databases (PubChem, SDBS) and XRD reference structures .
  • Case Study : Discrepancies in C–H···O bond lengths may arise from crystallographic resolution limits; high-resolution XRD (synchrotron source) improves accuracy.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.